molecular formula C11H14BrCl B14065836 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene

1-(3-Bromopropyl)-4-chloro-2-ethylbenzene

Cat. No.: B14065836
M. Wt: 261.58 g/mol
InChI Key: VKKRISSANQWTBS-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chloro group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene typically involves the bromination of 4-chloro-2-ethylbenzene followed by a nucleophilic substitution reaction. One common method is as follows:

    Bromination: 4-chloro-2-ethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Nucleophilic Substitution: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include carboxylic acids, aldehydes, and ketones.

    Reduction: Products include dehalogenated hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-2-ethylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl and chloro groups can enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-4-chlorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.

    1-(3-Bromopropyl)-2-ethylbenzene: Lacks the chloro group, leading to different chemical properties and reactivity.

    1-(3-Bromopropyl)-4-ethylbenzene: Lacks the chloro group, resulting in different applications and reactivity.

Uniqueness

1-(3-Bromopropyl)-4-chloro-2-ethylbenzene is unique due to the presence of both chloro and ethyl groups on the benzene ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(3-bromopropyl)-4-chloro-2-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

VKKRISSANQWTBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)CCCBr

Origin of Product

United States

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